molecular formula C14H16FNO3S B1588160 2-Fluoro-1,3-dimethylpyridinium tosylate CAS No. 59387-91-6

2-Fluoro-1,3-dimethylpyridinium tosylate

Cat. No.: B1588160
CAS No.: 59387-91-6
M. Wt: 297.35 g/mol
InChI Key: HXUOPSAHPZTNGS-UHFFFAOYSA-M
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Description

2-Fluoro-1,3-dimethylpyridinium tosylate is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a fluorine atom at the second position and two methyl groups at the first and third positions of the pyridinium ring The tosylate group serves as a counterion, enhancing the compound’s solubility and stability

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2-Fluoro-1,3-dimethylpyridinium tosylate has been observed to activate primary and secondary alcohols. These activated alcohols then react with dimethyl sulfoxide to produce corresponding aldehydes and ketones in good yields . The compound also facilitates the oxidation of aromatic alcohols when they react with hexamethylenetetramine, followed by acid hydrolysis .

Molecular Mechanism

The molecular mechanism of action of this compound involves the activation of alcohols, which then undergo oxidation reactions. The compound serves as a catalyst, facilitating the reaction between alcohols and other substances such as dimethyl sulfoxide or hexamethylenetetramine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1,3-dimethylpyridinium tosylate typically involves the reaction of 2-fluoropyridine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the methylation process. The resulting 2-fluoro-1,3-dimethylpyridine is then treated with p-toluenesulfonic acid to form the tosylate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1,3-dimethylpyridinium tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-1,3-dimethylpyridinium tosylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-1-methylpyridinium tosylate: Similar in structure but with only one methyl group.

    1,3-Dimethylpyridinium tosylate: Lacks the fluorine atom, affecting its reactivity and applications.

Uniqueness

2-Fluoro-1,3-dimethylpyridinium tosylate is unique due to the presence of both fluorine and two methyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it suitable for specific chemical transformations that other similar compounds may not efficiently undergo.

Properties

IUPAC Name

2-fluoro-1,3-dimethylpyridin-1-ium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN.C7H8O3S/c1-6-4-3-5-9(2)7(6)8;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUOPSAHPZTNGS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C([N+](=CC=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208110
Record name 2-Fluoro-1,3-dimethylpyridinium tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59387-91-6
Record name Pyridinium, 2-fluoro-1,3-dimethyl-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59387-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-1,3-dimethylpyridinium tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059387916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-1,3-dimethylpyridinium tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-1,3-dimethylpyridinium tosylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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